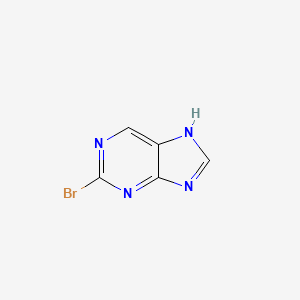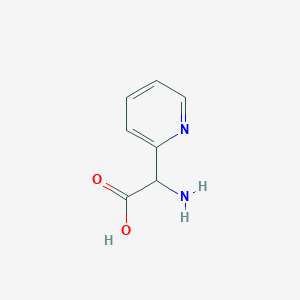
2-bromo-7H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-7H-purine is a brominated derivative of purine, an aromatic heterocyclic organic compound. Purines are essential components of nucleic acids, and their derivatives play significant roles in various biological processes.
准备方法
Synthetic Routes and Reaction Conditions: 2-Bromo-7H-purine can be synthesized through various methods. One common approach involves the bromination of purine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction typically proceeds at room temperature or slightly elevated temperatures to yield this compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can enhance the reproducibility and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
化学反应分析
Types of Reactions: 2-Bromo-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The purine ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Substitution Reactions: Yield various substituted purines, depending on the nucleophile used.
Oxidation and Reduction: Produce oxidized or reduced purine derivatives with different functional groups.
科学研究应用
2-Bromo-7H-purine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a probe to study enzyme mechanisms and nucleic acid interactions.
Medicine: Investigated for its potential as an anticancer agent and in the development of antiviral drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes .
作用机制
The mechanism of action of 2-bromo-7H-purine involves its interaction with biological targets, such as enzymes and nucleic acids. The bromine atom enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites in proteins and DNA. This interaction can inhibit enzyme activity or disrupt DNA replication, leading to its potential use as an anticancer or antiviral agent .
相似化合物的比较
2-Bromo-6-chloro-7H-purine: Another brominated purine derivative with similar reactivity but different substitution patterns.
6-Bromo-7H-purine: Lacks the 2-position bromine, resulting in different chemical properties and reactivity.
2-Chloro-7H-purine:
Uniqueness: 2-Bromo-7H-purine is unique due to the specific positioning of the bromine atom, which influences its reactivity and interaction with biological targets. This makes it a valuable compound for targeted chemical synthesis and pharmaceutical research .
属性
IUPAC Name |
2-bromo-7H-purine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUFPZIGOAEYHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)Br)N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404113 |
Source


|
| Record name | 2-bromo-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28128-15-6 |
Source


|
| Record name | 28128-15-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














